5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid
Description
5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid is a pyrimidine derivative characterized by a dimethylphosphoryl (-PO(CH₃)₂) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their bioisosteric properties with nucleic acid bases, enabling applications in drug design, particularly as kinase inhibitors or antiviral agents .
Properties
IUPAC Name |
5-dimethylphosphorylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N2O3P/c1-13(2,12)5-3-8-6(7(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHYNDTZWHQRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(N=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with dimethylphosphorylating agents. One common method includes the use of dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphosphoryl group, leading to the formation of phosphoryl derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrimidine ring can participate in substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Phosphoryl derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. It may act as an inhibitor or modulator of specific biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction or genetic disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The carboxylic acid group may also participate in binding interactions, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Table 1: Key Pyrimidine- and Pyrazolopyrimidine-Carboxylic Acid Derivatives
*Calculated molecular weight based on formula.
Key Observations:
Substituent Electronic Effects: The dimethylphosphoryl group in the target compound is a strong electron-withdrawing group (EWG), which may enhance the acidity of the carboxylic acid group compared to phenyl (electron-neutral) or -CF₃ (moderate EWG) substituents .
Ring System Variations: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds in ) feature a fused pyrazole ring, which rigidifies the structure and may enhance binding affinity to biological targets compared to non-fused pyrimidines .
Synthetic Accessibility :
- Carboxylic acid derivatives are commonly synthesized via hydrolysis of ester precursors (e.g., lithium hydroxide-mediated hydrolysis in ) or direct functionalization of pyrimidine intermediates .
- Phosphorylation at the 5-position may require specialized reagents (e.g., phosphoryl chlorides) under anhydrous conditions, as seen in analogous syntheses .
Table 2: Comparative Physicochemical Data
*Calculated using fragment-based methods.
- Solubility : The dimethylphosphoryl group’s polarity likely improves water solubility compared to aryl-substituted analogs, though this may vary with pH due to the carboxylic acid’s ionization .
- Biological Relevance: Pyrimidine-carboxylic acids with EWGs are often utilized as kinase inhibitors (e.g., JAK/STAT pathway), where the carboxylic acid acts as a hinge-binding motif .
Biological Activity
5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer and antimicrobial properties, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O4P
- Molecular Weight : 218.15 g/mol
- Chemical Structure : The compound features a pyrimidine ring with a dimethylphosphoryl group at the 5-position and a carboxylic acid group at the 2-position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays were conducted using various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer).
Case Study: A549 Cell Line
In a comparative study, the compound exhibited cytotoxic effects on A549 cells. The following table summarizes the results:
| Compound | Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| This compound | 100 | 66 | 50 |
| Cisplatin | 100 | 58 | 25 |
The results indicate that while both compounds reduced cell viability, the dimethylphosphoryl derivative demonstrated a higher IC50 value, suggesting it may be less toxic to non-cancerous cells compared to cisplatin.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against several multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound possesses moderate antimicrobial activity, particularly against gram-positive bacteria.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. The dimethylphosphoryl group may enhance binding affinity to enzymes or receptors involved in cancer cell proliferation or bacterial metabolism.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis or metabolic pathways critical for cancer cell survival.
- Cell Membrane Disruption : In bacteria, it may disrupt membrane integrity, leading to cell lysis.
Conclusion and Future Directions
This compound demonstrates promising biological activities, particularly in anticancer and antimicrobial applications. Further research is warranted to explore its full potential as a therapeutic agent. Future studies should focus on:
- In vivo studies to assess efficacy and safety.
- Structural modifications to enhance potency and selectivity.
- Mechanistic studies to elucidate specific pathways involved in its action.
Q & A
Q. What are common synthetic routes for pyrimidine-2-carboxylic acid derivatives, and how can their purity be validated?
Pyrimidine-2-carboxylic acid derivatives are typically synthesized via hydrolysis of nitrile precursors in acidic or basic conditions. For example, a Co(II) complex with pyrimidine-2-carboxylic acid was prepared by refluxing 2-cyanopyrimidine with CoCl₂·6H₂O in a water-ethanol-HCl mixture, followed by slow crystallization . Key validation methods include:
- X-ray crystallography : To confirm molecular geometry and hydrogen-bonding networks (e.g., octahedral Co(II) coordination observed in ) .
- Spectroscopy : FTIR and NMR to verify functional groups (e.g., carboxylate C=O stretching at ~1700 cm⁻¹).
- Elemental analysis : To confirm stoichiometry and ligand protonation states.
Q. How does the carboxyl group’s protonation state influence coordination chemistry in metal complexes?
The protonation state of the carboxyl group determines its ability to act as a bridging or monodentate ligand. In a Co(II) complex, the neutral pyrimidine-2-carboxylic acid ligand (non-deprotonated carboxyl group) forms hydrogen bonds with Cl⁻ counterions instead of bridging metal centers, unlike deprotonated analogs . Factors affecting protonation include:
- Reaction pH : Acidic conditions (e.g., HCl in ) favor the neutral carboxyl form.
- Hydrogen bonding : Intra-molecular O–H···N interactions can stabilize the neutral ligand .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported coordination geometries for pyrimidine-carboxylate complexes?
Discrepancies arise from variations in ligand protonation, counterion interactions, and crystallization conditions. For example:
- Neutral vs. deprotonated ligands : Compare bond distances (e.g., C–O bond lengths in suggest a non-deprotonated carboxyl group) .
- Crystallographic refinement : Use programs like SHELXL for high-resolution data to minimize model bias .
- Hydrogen-bonding networks : Analyze packing interactions (e.g., Cl⁻···H–O bonds in suppress π-π stacking) .
Q. What methodological strategies optimize synthetic yields of pyrimidine-carboxylic acid derivatives?
Yield optimization involves:
- Solvent and temperature control : Reflux in polar solvents (e.g., acetic acid) enhances reaction efficiency (90% yield achieved in ) .
- Purification techniques : Column chromatography (silica gel) or recrystallization to isolate pure products .
- Catalyst screening : Transition metals (e.g., Co(II)) can template ligand assembly .
Q. How can computational modeling complement experimental studies of pyrimidine-carboxylate interactions?
Density Functional Theory (DFT) and molecular docking can:
- Predict electronic structures (e.g., metal-ligand charge transfer in Co(II) complexes) .
- Simulate hydrogen-bonding networks and π-π stacking propensities .
- Guide experimental design for targeted coordination geometries or bioactivity.
Methodological Recommendations
- For synthesis : Prioritize acidic conditions (pH < 3) to maintain ligand neutrality and enable hydrogen bonding .
- For characterization : Combine X-ray diffraction with spectroscopic methods to resolve protonation ambiguities .
- For computational studies : Use SHELX programs for crystallographic refinement and Gaussian for DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
